molecular formula C10H10N2O4 B1501618 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one CAS No. 1110662-18-4

2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one

Cat. No. B1501618
CAS RN: 1110662-18-4
M. Wt: 222.2 g/mol
InChI Key: CZHKQCMWJAWKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one, also known as DBO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DBO is a fluorescent probe that can be used to measure the concentration of reactive oxygen species (ROS) in living cells.

Mechanism of Action

2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one works by reacting with ROS to form a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the sample. 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one has a high sensitivity and specificity for ROS, making it an ideal probe for measuring ROS in living cells.
Biochemical and Physiological Effects:
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is a non-toxic compound that does not have any known biochemical or physiological effects on living cells. However, it is important to note that 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is a reactive compound that can potentially interact with other molecules in the cell. Therefore, it is essential to use appropriate controls and experimental conditions when using 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one as a probe.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one as a fluorescent probe is its high sensitivity and specificity for ROS. 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is also easy to use and can be applied to a wide range of experimental systems, including cultured cells, tissues, and whole organisms. However, there are some limitations to using 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one. For example, 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is not suitable for measuring the concentration of other reactive species, such as reactive nitrogen species. Additionally, 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one requires excitation at a specific wavelength, which may limit its use in some experimental systems.

Future Directions

There are several future directions for the use of 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one in scientific research. One area of interest is the development of new fluorescent probes that can measure other reactive species, such as reactive nitrogen species. Another area of interest is the use of 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one in the development of new therapies for diseases that are associated with oxidative stress. Additionally, researchers are exploring the use of 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one in the study of the role of ROS in aging and age-related diseases.
Conclusion:
In conclusion, 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is a unique compound that has gained significant attention in the field of scientific research due to its ability to measure the concentration of ROS in living cells. 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one has several advantages, including its high sensitivity and specificity for ROS, and is easy to use in a wide range of experimental systems. However, there are also limitations to using 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one, and it is important to use appropriate controls and experimental conditions when using 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one as a probe. Overall, the future of 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one in scientific research is promising, and it is likely that we will continue to see new applications and developments in the coming years.

Scientific Research Applications

2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one has been widely used in scientific research as a fluorescent probe to measure the concentration of ROS in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. By measuring the concentration of ROS, researchers can gain insight into the oxidative stress response of cells and tissues. 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one has also been used to study the role of ROS in various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

2,2-dimethyl-7-nitro-3H-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-10(2)11-9(13)7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHKQCMWJAWKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681066
Record name 2,2-Dimethyl-7-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one

CAS RN

1110662-18-4
Record name 2,2-Dimethyl-7-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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